2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)-
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Overview
Description
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- is a heterocyclic compound that features a six-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichlorophenylamine with chloroacetyl chloride, followed by cyclization with an appropriate base. The reaction conditions often require refluxing in a suitable solvent such as xylene or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazine-3 (4H)-octanoic acid, 2,4-dioxo-, ethyl ester: Another heterocyclic compound with similar structural features but different substituents.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic system with a different core structure but similar biological activities
Uniqueness
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- is unique due to its specific dichlorophenyl substituents, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H3Cl4NO2 |
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Molecular Weight |
310.9 g/mol |
IUPAC Name |
3,5-dichloro-6-(2,6-dichlorophenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H3Cl4NO2/c11-4-2-1-3-5(12)6(4)7-8(13)15-9(14)10(16)17-7/h1-3H |
InChI Key |
HXKQOPJBMSGVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(N=C(C(=O)O2)Cl)Cl)Cl |
Origin of Product |
United States |
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